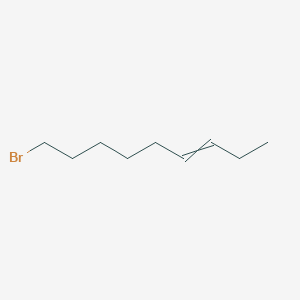
9-Bromonon-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromonon-3-ene: is an organic compound with the molecular formula C9H17Br . It is a brominated alkene, characterized by the presence of a bromine atom attached to the ninth carbon of a nonene chain. This compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 9-Bromonon-3-ene can be synthesized through the bromination of non-3-ene. The reaction typically involves the addition of bromine (Br2) to non-3-ene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then separated and purified using industrial distillation columns .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 9-Bromonon-3-ene undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, leading to the formation of dihalides or haloalkanes.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form non-3-yne.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are common reagents used in substitution reactions.
Addition Reactions: Bromine (Br2), hydrogen bromide (HBr), and chlorine (Cl2) are typical reagents for addition reactions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used in elimination reactions.
Major Products Formed:
Substitution Reactions: Products include non-3-en-1-ol, non-3-en-1-amine, and non-3-en-1-nitrile.
Addition Reactions: Products include 9,9-dibromononane and 9-bromo-9-chlorononane.
Elimination Reactions: The major product is non-3-yne.
Aplicaciones Científicas De Investigación
Chemistry: 9-Bromonon-3-ene is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of bioactive compounds. It is a key intermediate in the production of drugs such as fulvestrant, which is used in the treatment of breast cancer .
Industry: The compound is employed in the production of specialty chemicals, including dyes and polymers. It is also used in the synthesis of surfactants and lubricants .
Mecanismo De Acción
The mechanism of action of 9-Bromonon-3-ene in chemical reactions involves the formation of a carbon-bromine bond, which can be readily broken under appropriate conditions. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In addition reactions, the double bond of the nonene chain reacts with electrophiles, leading to the formation of new carbon-electrophile bonds .
Comparación Con Compuestos Similares
9-Bromonon-1-ene: Similar to 9-Bromonon-3-ene but with the bromine atom attached to the first carbon of the nonene chain.
9-Chloronon-3-ene: A chlorinated analogue of this compound, where the bromine atom is replaced by a chlorine atom.
9-Iodonon-3-ene: An iodinated analogue of this compound, where the bromine atom is replaced by an iodine atom.
Uniqueness: this compound is unique due to its specific positioning of the bromine atom on the ninth carbon of the nonene chain. This positioning allows for selective reactions and the formation of specific products that are not easily achievable with other similar compounds .
Propiedades
Número CAS |
110065-87-7 |
|---|---|
Fórmula molecular |
C9H17Br |
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
9-bromonon-3-ene |
InChI |
InChI=1S/C9H17Br/c1-2-3-4-5-6-7-8-9-10/h3-4H,2,5-9H2,1H3 |
Clave InChI |
CFPUBOAHVYITAZ-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


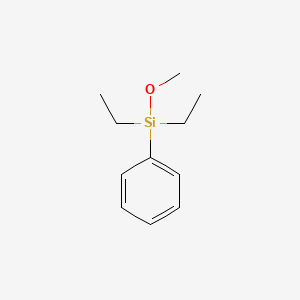
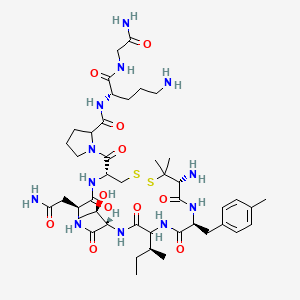
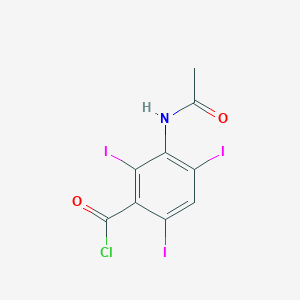

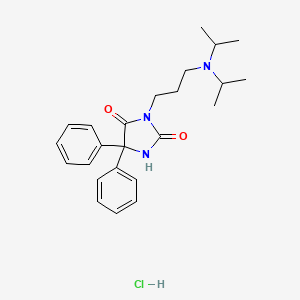
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)

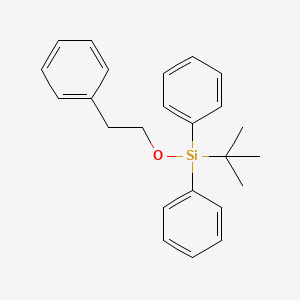
methyl}benzamide](/img/structure/B14324963.png)

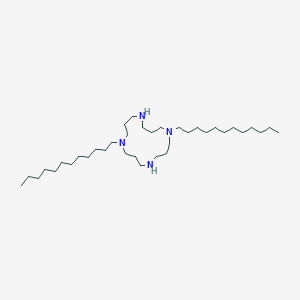

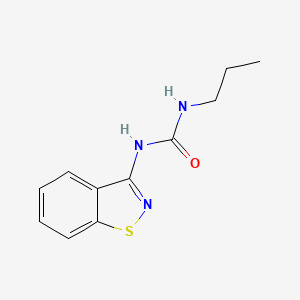
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
